2,4-Dimethyl-2H-indazole

Vue d'ensemble

Description

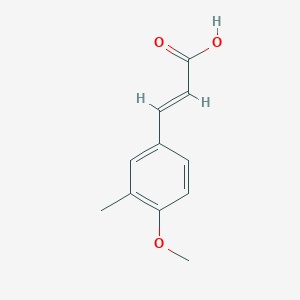

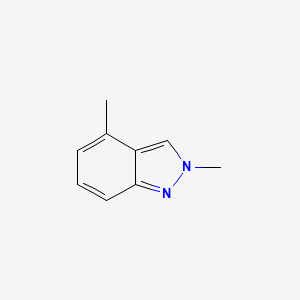

2,4-Dimethyl-2H-indazole is a type of indazole, which is a nitrogen-containing heterocyclic compound . Indazoles are key components in many functional molecules and are used in a variety of applications . They are present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Synthesis Analysis

The synthesis of 2H-indazoles, including 2,4-Dimethyl-2H-indazole, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization, has been used to access the 2-phenyl-2H-indazole scaffold .Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-2H-indazole involves a heterocyclic compound with nitrogen atoms. The strategies for its synthesis often focus on the bonds constructed during the formation of the indazole . The functional group compatibility of the process and resultant substitution patterns around the ring are important considerations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,4-Dimethyl-2H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles can be achieved from easily available 2-bromobenzyl bromides and arylhydrazines via a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation .Applications De Recherche Scientifique

Photocatalytic Applications

2,4-Dimethyl-2H-indazole has been utilized in photocatalytic applications. Ma et al. (2021) developed a transition-metal-free photocatalytic decarboxylative 3-alkylation reaction of 2-aryl-2H-indazoles under visible-light irradiation. This process employed dimethyl carbonate as a green solvent and was effective for late-stage modification of drug molecules (Ma et al., 2021).

Medicinal Chemistry

Indazoles, including 2,4-Dimethyl-2H-indazole, are notable in medicinal chemistry due to their wide range of biological and pharmaceutical applications. Gaikwad et al. (2015) highlighted the significance of fused aromatic 1H and 2H-indazoles, which exhibit antihypertensive and anticancer properties (Gaikwad et al., 2015).

Chemistries of Nitroso Intermediates in Heterocycle Synthesis

The Davis-Beirut Reaction (DBR) has been used for constructing 2H-indazoles and their derivatives. Zhu et al. (2019) described this robust method for exploiting the diverse chemistries of nitroso imine or nitroso benzaldehyde intermediates generated in situ (Zhu et al., 2019).

Antimicrobial and Anti-Inflammatory Agents

Pérez‐Villanueva et al. (2017) discussed the synthesis of 2H-indazole derivatives for potential use as antimicrobial and anti-inflammatory dual agents. These compounds showed promising activity against intestinal and vaginal pathogens, as well as inhibitory activity against human cyclooxygenase-2 (COX-2) (Pérez‐Villanueva et al., 2017).

Molecular Pharmacology

Mal et al. (2022) reviewed the chemistry, tautomerism, synthesis, and various biological activities of indazole derivatives, underscoring their importance in medicinal research (Mal et al., 2022).

Structural Analysis

Qi et al. (2010) focused on the structural analysis of a derivative of the antitumor agent pazopanib, which is related to 2,4-Dimethyl-2H-indazole. This study provided insights into the molecular structure and interactions of such compounds (Qi et al., 2010).

Safety and Hazards

Safety data sheets suggest that chemicals like 2,4-Dimethyl-2H-indazole should be handled with care. Exposure should be avoided as they can be hazardous if swallowed, inhaled, or in contact with skin . They should be used only in well-ventilated areas and personal protective equipment should be worn .

Orientations Futures

Recent advances in the synthesis of 2H-indazoles have focused on the regiocontrolled synthesis of substituted imidazoles . Future research may continue to explore efficient approaches for increasing the complexity and diversity of 2H-indazole derivatives, including the late-stage functionalization of 2H-indazoles .

Propriétés

IUPAC Name |

2,4-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-9-8(7)6-11(2)10-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJZQDSSSFNYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NN(C=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312749 | |

| Record name | 2,4-Dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-2H-indazole | |

CAS RN |

17582-90-0 | |

| Record name | 2,4-Dimethyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17582-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one](/img/structure/B3109741.png)

![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)

![tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3109757.png)